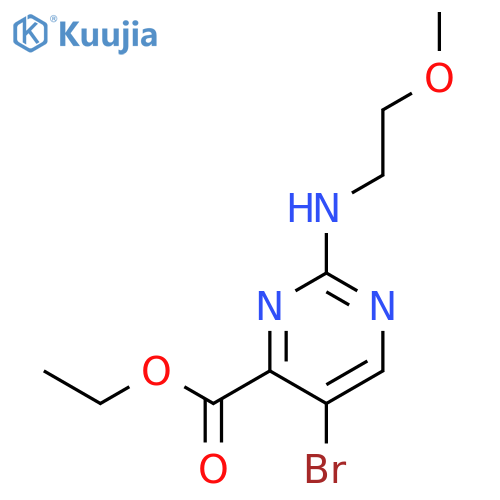Cas no 1316122-39-0 (Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate)

1316122-39-0 structure
商品名:Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate
Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate
- ethyl 5-bromo-2-(2-methoxyethylamino)pyrimidine-4-carboxylate
- SCHEMBL2161243
- SB58567
- DB-187185
- Ethyl5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate
- 5-Bromo-2-(2-methoxy-ethylamino)-pyrimidine-4-carboxylic acid ethyl ester
- 1316122-39-0
- BEZYYIGWMSZBAM-UHFFFAOYSA-N
- Ethyl 2-(2-methoxyethylamino)-5-bromopyrimidine-4-carboxylate
-
- インチ: InChI=1S/C10H14BrN3O3/c1-3-17-9(15)8-7(11)6-13-10(14-8)12-4-5-16-2/h6H,3-5H2,1-2H3,(H,12,13,14)
- InChIKey: BEZYYIGWMSZBAM-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=NC(=NCCOC)NC=C1Br
計算された属性
- せいみつぶんしりょう: 303.02185g/mol
- どういたいしつりょう: 303.02185g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 73.3Ų
Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1806181-1g |
Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate |
1316122-39-0 | 98% | 1g |
¥6636.00 | 2024-08-09 | |
| Chemenu | CM165830-1g |
ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate |
1316122-39-0 | 95% | 1g |
$720 | 2021-08-05 | |
| Chemenu | CM165830-1g |
ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate |
1316122-39-0 | 95% | 1g |
$626 | 2024-08-02 | |
| Alichem | A089005268-1g |
Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate |
1316122-39-0 | 95% | 1g |
626.20 USD | 2021-06-01 |
Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate 関連文献
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
1316122-39-0 (Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate) 関連製品
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
